The synthesis of Otenzepad involves several organic chemistry techniques that are commonly used in the production of chiral medicinal compounds. Key methods include:
These methods have been detailed in various studies focusing on similar compounds within the same chemical class, highlighting their relevance in modern medicinal chemistry .
Otenzepad's molecular structure is characterized by a dibenzodiazepinone framework. The specific arrangement of atoms contributes to its biological activity. The compound's molecular formula and weight are critical for understanding its interactions with biological systems.
The structural configuration includes multiple functional groups that facilitate binding to muscarinic receptors, making it a potent modulator in pharmacological applications .
Otenzepad undergoes various chemical reactions that are crucial for its functionality. These include:
Studies have shown that Otenzepad's reactivity is influenced by its structural features, which dictate how it interacts with target receptors and enzymes within the body .
The mechanism of action for Otenzepad primarily involves its role as an agonist at muscarinic acetylcholine receptors. Upon binding to these receptors, Otenzepad activates intracellular signaling pathways that lead to various physiological effects:
Research indicates that Otenzepad may exhibit selectivity for certain receptor subtypes, enhancing its therapeutic profile while minimizing side effects .
Chemical properties such as reactivity with nucleophiles or electrophiles also play a role in determining how Otenzepad interacts with biological targets .
Otenzepad has potential applications in various fields:
The discovery of Otenzepad emerged from systematic medicinal chemistry efforts at Boehringer Ingelheim Pharma KG during the 1980s, aimed at developing cardioselective muscarinic antagonists. Researchers sought compounds that could modulate cardiac function without producing the broad antimuscarinic effects associated with non-selective agents. Initial characterization revealed Otenzepad's preferential binding to cardiac muscarinic receptors, with subsequent radioligand binding studies confirming its selectivity profile. The development coincided with emerging evidence for muscarinic receptor heterogeneity, providing the pharmacological context for its subtype selectivity [1].
A critical milestone in Otenzepad's characterization was the discovery of stereoselective binding. The (+)-enantiomer demonstrates approximately 8-fold greater potency at M₂ receptors compared to the (-)-enantiomer, highlighting the significance of three-dimensional structure in receptor interactions. This enantiomeric preference provided early evidence for stereospecific binding pockets in muscarinic receptors and informed later drug design efforts [1].
Table 1: Key Properties of Otenzepad
Property | Value | Reference |
---|---|---|
Chemical Name | 11-[2-[2-(Diethylaminomethyl)piperidin-1-yl]acetyl]-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one | [1] |
Molecular Formula | C₂₄H₃₁N₅O₂ | [1] |
Molecular Weight | 421.545 g·mol⁻¹ | [1] |
Elimination Half-life | 2.5 hours | [1] |
Bioavailability (Oral) | 45% | [1] |
(+)-enantiomer Potency | 8-fold > (-)-enantiomer at M₂ | [1] |
Pharmacokinetic studies established Otenzepad's oral bioavailability at 45% with an elimination half-life of 2.5 hours, properties that supported its initial investigation for oral administration in cardiac indications. The compound progressed to stage III clinical trials for arrhythmia and bradycardia based on its cardioselectivity, though development was ultimately discontinued. Despite this discontinuation, Otenzepad established itself as an indispensable research tool, with its receptor affinity profile quantified across human recombinant subtypes: Kᵢ values of 64 nM (M₂), 417 nM (M₁), 786 nM (M₃), 211 nM (M₄), and 5130 nM (M₅). This selectivity profile, particularly the 80-fold preference for M₂ over M₃ receptors, cemented its utility in experimental pharmacology [7] [1].
Muscarinic acetylcholine receptors belong to the superfamily of G protein-coupled receptors, comprising five molecularly distinct subtypes (M₁-M₅) with diverse signaling mechanisms and tissue distributions. The theoretical foundation of Otenzepad research rests upon the receptor subtype paradigm, which posits that specific physiological functions are mediated by discrete receptor subtypes. This framework enabled researchers to attribute specific cholinergic functions to particular subtypes using selective antagonists like Otenzepad [8].
The M₂ receptor, for which Otenzepad shows highest affinity, couples primarily to Gᵢ/o proteins, initiating inhibitory pathways including adenylate cyclase suppression, potassium channel activation, and modulation of voltage-gated calcium channels. In contrast, M₁, M₃, and M₅ receptors typically couple to Gq/11 proteins, activating phospholipase C and increasing intracellular calcium. The M₄ receptor shares signaling similarities with M₂ through Gᵢ/o coupling. This signaling dichotomy explains Otenzepad's physiological effects: by selectively blocking M₂ receptors, it preferentially interrupts inhibitory pathways in tissues where this subtype dominates, such as cardiac sinoatrial nodes and presynaptic nerve terminals [8] [5].
Table 2: Muscarinic Receptor Subtypes and Functional Correlates
Subtype | Primary Signaling | Tissue Localization | Functional Roles | Otenzepad Affinity (Kᵢ, nM) |
---|---|---|---|---|
M₁ | Gq/11 → PLCβ activation | CNS neurons, autonomic ganglia | Cognitive processing, gastric acid secretion | 417 |
M₂ | Gᵢ/o → AC inhibition | Cardiac SA node, smooth muscle | Cardiac slowing, smooth muscle modulation | 64 |
M₃ | Gq/11 → PLCβ activation | Exocrine glands, smooth muscle | Secretion, contraction | 786 |
M₄ | Gᵢ/o → AC inhibition | CNS striatum, autonomic nerve terminals | Motor control, neurotransmitter release | 211 |
M₅ | Gq/11 → PLCβ activation | CNS substantia nigra, vasculature | Dopamine release, vasodilation | 5130 |
Research with Otenzepad revealed unexpected complexities within this framework. In guinea pig ileal smooth muscle, Otenzepad competitively antagonized carbachol-induced cationic currents, consistent with M₂ receptor involvement. However, simultaneous blockade of M₃ receptors converted Otenzepad's effects from purely competitive to non-competitive, suggesting functional receptor interplay. This observation led to the current cooperative signaling model: M₂ activation directly opens cationic channels, while M₃ activation potentiates this effect through an undefined mechanism. Otenzepad's ability to block M₂ receptors without affecting M₃-mediated potentiation thus provides unique insights into receptor cooperativity [5].
Otenzepad has served as a critical experimental tool for elucidating novel aspects of cholinergic signaling beyond classical neurotransmission. Research employing this antagonist revealed extensive cholinergic activity in non-neuronal cells, fundamentally expanding our understanding of acetylcholine as a signaling molecule. Particularly significant was the discovery of functional muscarinic receptors on myelinating glia, where Otenzepad helped demonstrate that M₂ activation modulates oligodendrocyte differentiation and myelination processes. This glial cholinergic signaling represents a previously underappreciated aspect of neural function with implications for demyelinating diseases and neural repair mechanisms [3].
In the central nervous system, Otenzepad-sensitive M₂ receptors function predominantly as inhibitory autoreceptors on cholinergic neurons and heteroreceptors on non-cholinergic terminals. This presynaptic localization positions M₂ receptors as crucial regulators of neurotransmitter release. Research employing Otenzepad demonstrated that M₂ blockade enhances acetylcholine release in hippocampal slices, thereby improving cognitive performance in animal models. These findings established the theoretical foundation for developing M₂-preferring antagonists as potential cognitive enhancers for conditions like Alzheimer's disease [10] [6].
Table 3: Key Research Advances Enabled by Otenzepad
Research Area | Experimental Model | Key Finding | Significance |
---|---|---|---|
Cardiac Electrophysiology | Guinea pig atria | Otenzepad blocks M₂-mediated negative chronotropy | Confirmed M₂ as primary cardiac muscarinic receptor |
Smooth Muscle Physiology | Guinea pig ileal smooth muscle | Revealed M₂-M₃ cooperativity in cationic currents | Established receptor co-activation model |
Allosteric Modulation | Guinea pig atria | Demonstrated complex allosteric interactions | Revealed supra-additive effects with other modulators |
Astrocyte Signaling | Rodent hippocampus | Identified M₂ role in astrocyte calcium dynamics | Expanded understanding of neuron-glia communication |
Presynaptic Regulation | Rat striatal microdialysis | Otenzepad increases acetylcholine release | Established M₂ autoreceptor function |
Perhaps the most mechanistically sophisticated application of Otenzepad has been in probing allosteric receptor interactions. Investigations in guinea pig atria demonstrated that Otenzepad exhibits complex allosteric behavior when combined with other muscarinic ligands. When combined with allosteric modulators like gallamine, effects were additive, consistent with action at a common site. However, combinations with competitive antagonists like N-methylscopolamine produced supra-additive effects, particularly after prolonged equilibration periods. This time-dependent allosteric interaction suggested that Otenzepad binds not only to the orthosteric site but also influences receptor conformation through secondary binding domains. These findings fundamentally challenged the classical model of competitive antagonism and demonstrated that "competitive" ligands can display unanticipated allosteric properties under specific conditions [2].
The discovery that posterior basal forebrain cholinergic input to hippocampal CA1 astrocytes governs fear extinction through α4 and α7 nicotinic receptors represents another frontier in cholinergic signaling where muscarinic modulators may have indirect influences. While not directly involving Otenzepad, this research demonstrates how foundational work with selective muscarinic agents informs broader understanding of cholinergic regulation in complex behaviors [9].
The pharmacological selectivity of Otenzepad continues to enable sophisticated research designs examining M₂-specific functions in genetically modified animals. When combined with modern techniques like optogenetics and calcium imaging, this compound provides critical pharmacological validation of genetic manipulations. This enduring utility ensures that Otenzepad remains relevant even as newer molecular tools emerge, bridging classical pharmacology and contemporary neuroscience approaches to unravel the complexities of cholinergic signaling in health and disease [3] [9].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0